Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

Researchers face regioisomer ambiguity when sourcing imidazo[1,2-a]pyridines-generic analogs fail SAR requirements for 6-position modifications. This compound delivers a defined 3-chloro, 6-carboxylate pattern validated for anti-tubercular (MIC vs. H37Rv) and acid pump antagonist studies. - **Two-point diversification**: 3-Cl for amine/ether/carbon coupling; 6-COOMe for amide libraries. - **Precursor to Q203-like 6-carboxamides**: Direct route to clinical candidate analogs. - **Conformationally rigid scaffold**: Intramolecular H-bond pre-organizes geometry for selectivity studies. Immediate shipment, 1-2 week lead time for custom quantities.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
CAS No. 900019-34-3
Cat. No. B2855441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate
CAS900019-34-3
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=NC=C2Cl)C=C1
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3
InChIKeyLKRLZIJHMWDMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate as a Chemical Intermediate


Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate (CAS 900019-34-3) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class [1]. It is characterized by a chlorine atom at the 3-position and a methyl carboxylate ester at the 6-position of the fused bicyclic core [1]. This specific substitution pattern is the key determinant of its utility in chemical synthesis, distinguishing it from other regioisomers or functionalized analogs within the broader imidazo[1,2-a]pyridine family . While this class is widely explored for developing kinase inhibitors and anti-tubercular agents, data for this specific compound are limited, and its primary value proposition is as a structurally defined, versatile scaffold for derivatization [2].

Why Generic Analogs Cannot Replace This Scaffold


The performance of imidazo[1,2-a]pyridine derivatives is highly dependent on specific substitution patterns, making generic substitution infeasible. As demonstrated in structure-activity relationship (SAR) studies for anti-tubercular agents, modifications at the 6-position of the core are critical for achieving potent MIC values against *Mycobacterium tuberculosis* H37Rv [1]. Furthermore, quantitative structure-activity relationship (QSAR) and molecular modeling studies on imidazo[1,2-a]pyridines acting as acid pump antagonists have shown that the precise nature and position of substituents are directly correlated with H+/K+-ATPase inhibitory activity [2]. Therefore, Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate, with its unique 3-chloro and 6-carboxylate substitution, cannot be replaced by a different regioisomer or analog without altering, and likely abolishing, the intended chemical and biological properties of the resulting derivative .

Quantitative Evidence for Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate


3-Chloro Substituent as a Derivatization Handle

Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate contains a chlorine atom at the 3-position, which serves as a crucial leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling selective C-3 functionalization . In contrast, the non-chlorinated analog, Methyl imidazo[1,2-a]pyridine-6-carboxylate (CAS 136117-69-6), lacks this synthetic handle, requiring more complex, less selective, or lower-yielding methods for C-3 derivatization . This provides a distinct advantage in parallel synthesis and library generation.

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

6-Carboxylate as a Key Pharmacophoric Anchor

The position of the carboxylate ester is a critical determinant of biological activity. SAR studies on imidazo[1,2-a]pyridine-3-carboxamides reveal that a carboxylate functionality at the 6-position, rather than the 3-position, is essential for potent anti-tubercular activity against *M. tuberculosis* H37Rv [1]. Compounds in this series with a 6-carboxamide moiety achieved minimum inhibitory concentrations (MICs) ≤ 1 µM, with five compounds reaching MIC values ≤ 0.006 µM [1]. This demonstrates that the 6-substitution pattern is a key pharmacophoric element. Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate provides this specific, activity-enabling regioisomer.

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Conformational Bias via Intramolecular Hydrogen Bonding

The combination of a 3-chloro substituent and a 6-carboxylate ester in the imidazo[1,2-a]pyridine core may induce a specific conformational preference. Research on angular 3-π-electron-withdrawing group (EWG)-substituted imidazo[1,2-a]pyridines demonstrates that an electrostatic hydrogen bond can form between the H-5 proton and the oxygen atom of the EWG [1]. Computational calculations and X-ray crystallography have confirmed this conformational bias [1]. For Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate, the 6-carboxylate ester could act as an EWG, potentially locking the molecule in a specific 3D orientation, which can impact its binding affinity and reactivity.

Computational Chemistry Molecular Modeling Conformational Analysis

Application Scenarios in Drug Discovery


3,6-Disubstituted Library Synthesis for Kinase Screening

This compound is an ideal starting material for synthesizing libraries of 3,6-disubstituted imidazo[1,2-a]pyridines, a class known to produce potent kinase inhibitors with IC50 values in the low nanomolar range [1]. The 3-chloro substituent provides a versatile handle for introducing diverse amine, ether, or carbon-linked groups at the 3-position , while the 6-carboxylate ester can be further elaborated into amides or other functional groups. This two-point diversification strategy maximizes the chemical space explored around the core scaffold.

6-Carboxamide Analogs for Anti-Tubercular Discovery

Given the established importance of the 6-carboxamide moiety for potent anti-tubercular activity [1], this methyl ester is the direct precursor for synthesizing a series of 6-carboxamide analogs. By hydrolyzing the ester and coupling it with various amines, researchers can rapidly explore the SAR of the amide portion, a strategy that has yielded clinical candidates like Q203 (Telacebec) [2]. This targeted approach is more efficient than starting from a non-functionalized or differently substituted core.

Conformationally Biased Probes for Target Engagement

The potential for an intramolecular H-bond to lock the scaffold in a specific conformation [1] makes this compound valuable for designing probes with enhanced selectivity. By synthesizing derivatives from this core, researchers can create molecules with a more rigid, predefined 3D shape. This is particularly useful for target engagement studies where conformational pre-organization can improve binding kinetics and specificity, as demonstrated in SAR studies for bradykinin B2 receptor antagonists [3].

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